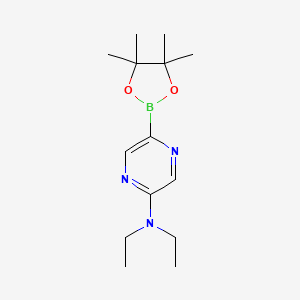

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester

Description

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their stability and versatility in various chemical reactions .

Properties

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-10-16-11(9-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMNDGMJDBAKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Diethylamino)pyrazine-2-boronic acid with pinacol in the presence of a suitable solvent, such as toluene, under reflux conditions . The reaction proceeds through the formation of a boronic ester intermediate, which is then isolated and purified using standard techniques like column chromatography.

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester undergoes various types of reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

Substitution: The ester can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Palladium catalysts and bases such as potassium carbonate are commonly employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

Oxidation: 5-(Diethylamino)pyrazine-2-boronic acid.

Reduction: 5-(Diethylamino)pyrazine-2-boronic acid.

Substitution: Various biaryl compounds, depending on the coupling partner used in Suzuki–Miyaura reactions.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester is as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound's boronic ester group participates actively in transmetalation processes, facilitating the coupling of aryl halides and other electrophiles to produce biaryl compounds.

Synthesis of Pharmaceutical Intermediates

The compound is also employed in the synthesis of various pharmaceutical intermediates. Its ability to form stable complexes with different biomolecules makes it valuable in drug discovery and development. It has been investigated for potential effects on cellular processes, particularly concerning enzyme interactions that could lead to therapeutic applications .

Biological Applications

Investigations into Biological Activity

Research indicates that 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester exhibits biological activities that may influence cellular pathways. Studies have shown its potential to modulate the activity of specific enzymes or receptors, which is critical for understanding disease mechanisms.

Case Study: Enzyme Interaction

In a recent study, the compound was tested for its binding affinity to certain proteins involved in metabolic pathways. The results demonstrated that it could effectively alter enzyme functionality, suggesting its potential as a therapeutic agent in metabolic disorders.

Synthetic Methodologies

The synthesis of 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester typically involves several steps that require optimization of reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Common methodologies include:

- Borylation Reactions: Utilizing palladium catalysts to facilitate the introduction of boron into organic substrates.

- Coupling Reactions: Engaging the compound in coupling reactions with various electrophiles to generate desired products.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- 4-Pyrazoleboronic acid pinacol ester

- Phenylboronic acid pinacol ester

- Allylboronic acid pinacol ester

Comparison

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester is unique due to its diethylamino group, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic esters, it may offer distinct advantages in specific synthetic applications, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .

Biological Activity

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C13H21BN2O3

- Molecular Weight : 264.13 g/mol

- IUPAC Name : 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]propan-2-ol

The compound features a unique structure characterized by a pyrazine ring and a diethylamino group, which may enhance its reactivity in various biological contexts.

Research indicates that 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester may interact with specific enzymes or receptors in cellular pathways. Its boronic ester functional group allows it to form reversible covalent bonds with diols, which can modulate the activity of target proteins. This property is particularly useful in drug design, as it enables the compound to influence various biological outcomes through enzyme inhibition or receptor modulation.

Anticancer Properties

Studies have suggested that compounds similar to 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. For instance, boronic acids are known to inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as serine proteases and certain kinases. This inhibition can disrupt signaling pathways critical for cell survival and proliferation, making it a candidate for further development as an anticancer agent .

Study on Cellular Mechanisms

A study published in European PMC explored the interactions of boronic acids with various biological targets. It was found that 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester could effectively bind to specific proteins, altering their functions and potentially leading to therapeutic applications in cancer treatment .

Pharmacokinetics and Efficacy

In preclinical models, the pharmacokinetic profile of similar boronic acid derivatives showed promising results regarding bioavailability and tissue distribution. These studies indicate that modifications in the structure of boronic acids can significantly impact their efficacy as therapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester and related compounds:

| Compound Name | Structural Features |

|---|---|

| 5-(Aminomethyl)pyrazine-2-boronic acid | Contains an amino group instead of diethylamino |

| 5-(Diisopropylamino)pyrazine-2-boronic acid | Features a diisopropylamino group |

| 4-(Diethylamino)pyridine-2-boronic acid | A pyridine ring instead of pyrazine |

| 3-(Diethylamino)furan-2-boronic acid | Contains a furan ring |

These compounds differ mainly in their nitrogen-containing heterocycles or substituent groups, influencing their reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.